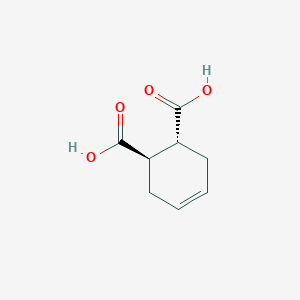

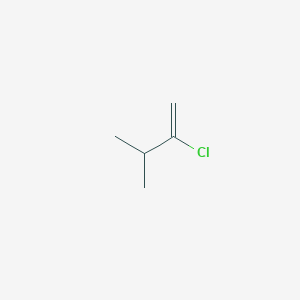

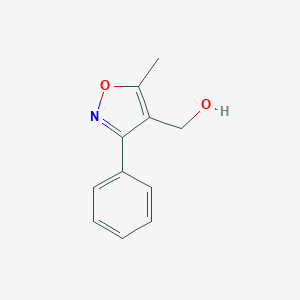

(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

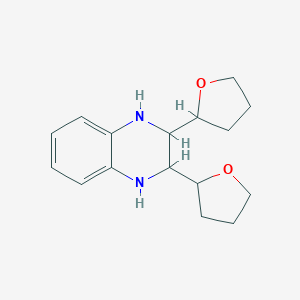

The compound "(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol" is a derivative of oxazole, a heterocyclic compound featuring an oxygen and nitrogen atom in a five-membered aromatic ring. The presence of a methyl and phenyl group on the oxazole ring and a methanol group attached to the ring indicates its potential for diverse chemical reactivity and interactions due to the various functional groups present .

Synthesis Analysis

The synthesis of related oxazole derivatives often involves multi-step reactions starting from readily available substrates. For instance, the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol, a compound similar to our target molecule, was achieved from L-aspartic acid through a sequence of esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction, yielding a final product in about 31.2% overall yield . This synthesis route highlights the complexity and the careful optimization required in the synthesis of oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS, and in some cases, by X-ray diffraction crystallography. For example, the crystal structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was determined, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Such structural analyses are crucial for understanding the conformation and packing of the molecules, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including rearrangements, fragmentations, and additions. For example, oxazole endoperoxides can rearrange to triacylamines, undergo fragmentation, or react with methanol to form methoxy-hydroperoxides, which can further transform into methyl esters and diacylamines . These reactions demonstrate the reactivity of the oxazole ring and the influence of substituents on the reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of halides in the structure can significantly affect supramolecular aggregation through C–X⋯π interactions, as seen in the crystal structures of (5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives . These interactions can lead to systematic changes in the geometric parameters of the molecule, which in turn can affect its physical properties such as solubility, melting point, and crystallinity.

Applications De Recherche Scientifique

Corrosion Inhibition

A study explored the corrosion inhibition performances of oxazole derivatives, including compounds structurally related to (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol, on mild steel in hydrochloric acid solution. These compounds significantly reduced the corrosion rate of mild steel, with their inhibition efficiencies increasing with concentration. The oxazole derivatives acted primarily through the adsorption of inhibitor molecules on the metal surface, showcasing their potential as corrosion inhibitors (Rahmani et al., 2018).

Thermal Transformations

Research on oxazole endoperoxides has shown that these compounds undergo various thermal transformations, including rearrangements and fragmentations, when exposed to methanol. Such reactions can lead to the formation of methyl esters and other products, indicating the reactivity and potential utility of oxazole derivatives in chemical synthesis (Gollnick & Koegler, 1988).

Anticancer and Antimicrobial Agents

A study synthesized oxazole derivatives and investigated their potential as anticancer and antimicrobial agents. The compounds displayed promising activity against various cancer cell lines and pathogenic strains, highlighting the therapeutic applications of oxazole derivatives in medicine (Katariya, Vennapu, & Shah, 2021).

Enantiomerically Enriched α-Amino Acid Derivatives

Oxazol-5(4H)-ones, including those related to (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol, were used in peptide-catalyzed dynamic kinetic resolutions. This process resulted in the production of enantiomerically enriched α-amino acid derivatives, demonstrating the value of oxazole derivatives in synthesizing biologically important molecules (Metrano & Miller, 2014).

Mécanisme D'action

Target of Action

The primary target of (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol is the HIV-1 integrase core domain (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a significant target for antiretroviral therapy .

Mode of Action

The compound interacts with the HIV-1 IN by binding to its active site . This interaction inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome

Biochemical Pathways

The inhibition of the HIV-1 IN disrupts the viral replication cycle . By preventing the integration of the viral DNA into the host genome, the compound effectively halts the production of new virus particles

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the HIV-1 IN . This results in a halt in the viral replication cycle, thereby preventing the spread of the virus within the host

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the HIV-1 IN . .

Orientations Futures

Oxazole derivatives, including “(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol”, have increasing relevance in the area of medicinal chemistry . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGWDZCXZRWQBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379844 |

Source

|

| Record name | (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |

CAS RN |

18718-79-1 |

Source

|

| Record name | (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.